2,4-Difluoro-1-(trifluoromethoxy)benzene

CAS No.: 1404194-72-4

Cat. No.: VC6569039

Molecular Formula: C7H3F5O

Molecular Weight: 198.092

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404194-72-4 |

|---|---|

| Molecular Formula | C7H3F5O |

| Molecular Weight | 198.092 |

| IUPAC Name | 2,4-difluoro-1-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3F5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |

| Standard InChI Key | KWYSKALMBDXKKS-UHFFFAOYSA-N |

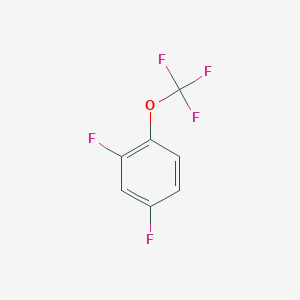

| SMILES | C1=CC(=C(C=C1F)F)OC(F)(F)F |

Introduction

Chemical and Physical Properties

Structural Features

2,4-Difluoro-1-(trifluoromethoxy)benzene features a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a trifluoromethoxy group (-OCF) at the 1-position. The trifluoromethoxy group, known for its strong electron-withdrawing effect, significantly influences the compound’s electronic distribution and reactivity. The molecular structure is validated by its molecular formula , with a calculated exact mass of 198.009 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.09 g/mol | |

| CAS Number | 1404194-72-4 | |

| Storage Temperature | Ambient | |

| Density | 1.623 g/cm³ (estimated) | * |

| Boiling Point | 273–274°C (related compound) | * |

*Note: Density and boiling point data inferred from structurally similar compounds .

Synthesis Methods

Conventional Synthesis Routes

The synthesis of 2,4-Difluoro-1-(trifluoromethoxy)benzene typically involves sequential functionalization of the benzene ring. A common approach begins with the nitration of trifluoromethoxybenzene, followed by fluorination using agents like hydrogen fluoride or potassium fluoride. Reaction conditions (e.g., temperature, pressure) are carefully controlled to minimize side reactions such as over-fluorination or ring degradation.

Silver-Free Trifluoromethoxylation

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Fluorination | HNO, HF, 50–80°C | 60–75 | Well-established | Hazardous reagents |

| TFBO-Mediated | TFBO, CsCO, DMA, 25°C | 70–98 | Silver-free, mild conditions | Limited scope for aryl halides |

Applications in Scientific Research

Organic Synthesis

The compound serves as a critical intermediate in fluorination and arylation reactions. Its electron-deficient aromatic ring facilitates electrophilic substitution, making it valuable for synthesizing fluorinated analogs of pharmaceuticals and agrochemicals . For example, it has been used to develop anti-tumor agents where fluorine atoms enhance metabolic stability and bioavailability.

Materials Science

In electrochemical and optical applications, 2,4-Difluoro-1-(trifluoromethoxy)benzene acts as a solvent or additive due to its high chemical stability and dielectric properties. Its low polarity and resistance to oxidation make it suitable for battery electrolytes and liquid crystal formulations .

Research Findings and Advancements

Electronic Effects of Substituents

Computational studies reveal that the -OCF group induces a stronger electron-withdrawing effect compared to -OCH, lowering the aromatic ring’s electron density and directing electrophilic attacks to meta positions. This property is exploited in regioselective syntheses of complex fluorinated compounds .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) indicates stability up to 200°C, with decomposition primarily yielding CO, HF, and fluorinated aromatics. This thermal resilience supports its use in high-temperature applications, though adequate ventilation is required to mitigate toxic byproducts .

Future Directions

Expanding Synthetic Accessibility

Efforts to adapt silver-free trifluoromethoxylation to aromatic systems could streamline large-scale production. Catalyst design (e.g., phase-transfer catalysts) may enhance reaction efficiency for electron-poor substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume